molecular formula C6H12IN B595236 3-(Iodomethyl)piperidine CAS No. 1260856-53-8

3-(Iodomethyl)piperidine

Cat. No.: B595236
CAS No.: 1260856-53-8
M. Wt: 225.073
InChI Key: BUNWPAKPJKBKIA-UHFFFAOYSA-N
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Description

3-(Iodomethyl)piperidine is an organic compound with the molecular formula C6H12IN. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features an iodine atom attached to a methyl group, which is in turn bonded to the piperidine ring. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)piperidine typically involves the iodination of piperidine derivatives. One common method is the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(Iodomethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: Reduction of this compound can lead to the formation of piperidine derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Yield various substituted piperidine derivatives.

    Oxidation Reactions: Produce N-oxides or other oxidized forms.

    Reduction Reactions: Result in reduced piperidine derivatives with different functional groups.

Scientific Research Applications

3-(Iodomethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)piperidine is largely dependent on its reactivity and the nature of its interactions with other molecules. The iodine atom in the compound acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological systems, the compound can interact with various molecular targets, potentially affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the iodomethyl group.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    4-Iodopiperidine: A similar compound with the iodine atom attached to the fourth position of the piperidine ring.

Uniqueness: 3-(Iodomethyl)piperidine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

3-(iodomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNWPAKPJKBKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693574
Record name 3-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260856-53-8
Record name 3-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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